molecular formula C6H9F2NO2 B15092590 4,4-Difluoropiperidine-2-carboxylic acid

4,4-Difluoropiperidine-2-carboxylic acid

Cat. No.: B15092590
M. Wt: 165.14 g/mol
InChI Key: GEKRVNGNCNQGJM-UHFFFAOYSA-N
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Description

4,4-Difluoropiperidine-2-carboxylic acid is a fluorinated organic compound with the molecular formula C6H9F2NO2. This compound is characterized by the presence of two fluorine atoms attached to the piperidine ring, which significantly influences its chemical properties and reactivity .

Preparation Methods

The synthesis of 4,4-Difluoropiperidine-2-carboxylic acid typically involves the fluorination of piperidine derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the selective introduction of fluorine atoms .

Industrial production methods may involve more scalable processes, such as continuous flow reactors, which allow for better control over reaction parameters and higher yields. These methods are designed to meet the demand for high-purity this compound in various applications .

Chemical Reactions Analysis

4,4-Difluoropiperidine-2-carboxylic acid undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize the reaction outcomes .

Scientific Research Applications

4,4-Difluoropiperidine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Difluoropiperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .

Comparison with Similar Compounds

4,4-Difluoropiperidine-2-carboxylic acid can be compared with other fluorinated piperidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties that are valuable in various research and industrial applications .

Properties

IUPAC Name

4,4-difluoropiperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2NO2/c7-6(8)1-2-9-4(3-6)5(10)11/h4,9H,1-3H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEKRVNGNCNQGJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CC1(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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